3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
“3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1342993-07-0 . It has a molecular weight of 292.53 and its IUPAC name is 3-bromo-1-(4-chloro-2-fluorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 . This indicates that the molecule contains a pyrrolidinone ring with bromo, chloro, and fluoro substituents.Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.53 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a chemical compound used as an intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The structural confirmation of the synthesized compounds is performed using NMR and Mass spectra, highlighting the compound's role in synthetic organic chemistry (Wang et al., 2016).
Molecular Reactivity and Drug Potential
In another research, a closely related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrates significant potential in medicinal chemistry. Its reactivity study involves a comprehensive computational approach, including DFT calculations, molecular dynamics simulations, and various local reactivity property calculations. The compound's stability in different environments and its reactivity towards autoxidation mechanisms have been thoroughly investigated. Additionally, the compound shows promise as an anti-cancerous drug by forming a stable complex with a specific human receptor, highlighting its potential in drug development (Murthy et al., 2017).
Applications in Non-Linear Optics
The compound's role extends beyond medicinal applications. Its first hyperpolarizability is calculated to assess its potential in non-linear optics, an area critical for developing new optical materials. The compound's molecular electrostatic potential, global reactivity descriptors, and thermodynamic properties are computationally evaluated, providing insights into its suitability for various scientific applications (Murthy et al., 2017).
Mechanism of Action
Target of action
The compound “3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinone derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical pathways
Depending on its target, “this compound” could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure and the route of administration. Pyrrolidinone derivatives, in general, are known for their good bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues where it exerts its effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNRSYXEFCNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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